![molecular formula C4H3N5OS B15244802 5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one CAS No. 6301-84-4](/img/structure/B15244802.png)
5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one typically involves the reaction of pyrimidine derivatives with thiadiazole precursors. One common method includes the refluxing of pyridine-2,3-diamines in the presence of thionyl chloride (SOCl2) in various solvents . This classical method has been widely used due to its simplicity and efficiency.
Industrial Production Methods
While specific industrial production methods for 5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Concentrated nitric acid (HNO3) is often used for nitration reactions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, such as halides, can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitramide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer and antidiabetic agent by acting as inhibitors for enzymes like tryptophan 2,3-dioxygenase and glutaminase.
Materials Science: The compound is used in the development of organic photovoltaic applications and organic electroluminescent devices.
Biological Research: It is utilized in studies related to antibacterial properties and treatment of hyperproliferative, inflammatory, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyridines: These compounds share a similar thiadiazole-pyridine fusion and exhibit comparable biological activities.
[1,2,5]Selenadiazolo[3,4-b]pyridines: These compounds have a selenadiazole ring instead of a thiadiazole ring and show similar applications in medicinal chemistry.
Uniqueness
5-Amino-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3H)-one is unique due to its specific fusion of thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and receptor modulator makes it a valuable compound in various research fields.
Propiedades
Número CAS |
6301-84-4 |
|---|---|
Fórmula molecular |
C4H3N5OS |
Peso molecular |
169.17 g/mol |
Nombre IUPAC |
5-amino-6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H3N5OS/c5-4-6-2-1(3(10)7-4)8-11-9-2/h(H3,5,6,7,9,10) |
Clave InChI |
HDELBCBCDHMKFX-UHFFFAOYSA-N |
SMILES canónico |
C12=NSN=C1N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
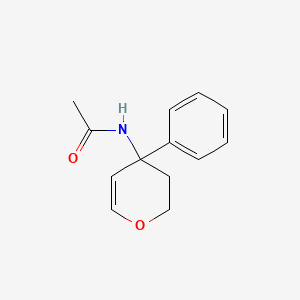
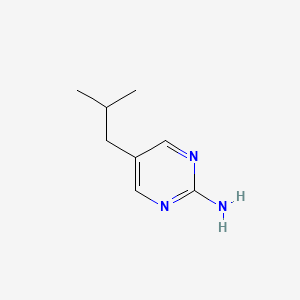
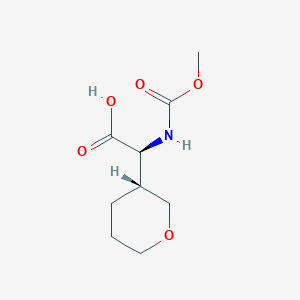
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)


![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)
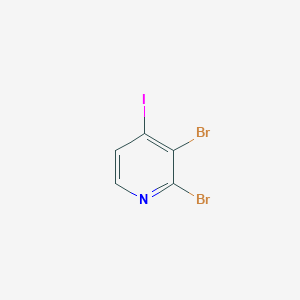
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B15244783.png)
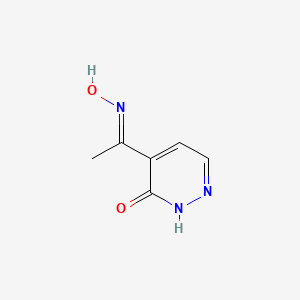

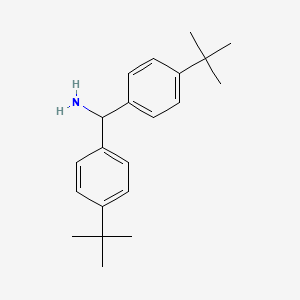
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
